![molecular formula C19H23NO4S2 B2796709 1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1797316-55-2](/img/structure/B2796709.png)
1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
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Description
1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, also known as PPSMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals.
Scientific Research Applications
Asymmetric Catalysis
Compounds related to the query have been demonstrated as efficient organocatalysts. For instance, derivatives of pyrrolidine have been used in asymmetric Michael addition reactions. Such catalysts, derived from L-proline and bearing sulfoxide moieties, enabled the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for any additive (Singh et al., 2013).
Synthesis of Heterocyclic Compounds
Pyrrolidine and its derivatives serve as key intermediates in the synthesis of a range of heterocyclic compounds. For example, reactions involving acetylenic sulfones and chloroamines have led to the formation of piperidines, pyrrolizidines, indolizidines, and quinolizidines, which are significant due to their applications in medicinal chemistry and as alkaloid frameworks (Back & Nakajima, 2000).
Antimicrobial Activity
Novel pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moieties have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited activity surpassing that of reference drugs, highlighting the potential of sulfone-containing compounds in developing new antimicrobial agents (Alsaedi et al., 2019).
Organocatalysis in Water
Derivatives of pyrrolidine with sulfone moieties have shown high catalytic activity in water for the asymmetric Michael reaction of cyclohexanone to nitroolefins. This demonstrates the utility of such compounds in promoting green chemistry by facilitating reactions in water without additional solvents or additives (Syu et al., 2010).
properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(2-phenylethylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c21-25(22,19-11-5-2-6-12-19)16-18-10-7-14-20(18)26(23,24)15-13-17-8-3-1-4-9-17/h1-6,8-9,11-12,18H,7,10,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOCLYKNNVCVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)CCC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenethylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine |
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